2,6,10-Trimethylundecane
Overview
Description
2,6,10-Trimethylundecane is an organic compound with the molecular formula C14H30. It is a type of alkane, specifically a branched alkane, and is also known as a trimethyl derivative of undecane. This compound is characterized by its structure, which includes three methyl groups attached to the main carbon chain at positions 2, 6, and 10. It is a colorless to pale yellow liquid with a density of approximately 0.763 g/cm³ and a boiling point of around 227°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,10-Trimethylundecane can be synthesized through various chemical reactions. One common method involves the oxidation, etherification, and cleavage of primary fatty alcohols, followed by dehydration and further cleavage to yield the desired product . Another approach includes the hydrogenation of dodecane, followed by appropriate reactions and purification steps .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical synthesis techniques. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The compound can also be derived from natural sources such as phytane and squalane, which undergo chemical transformations to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the removal of oxygen or the addition of hydrogen, typically converting the compound into simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,6,10-Trimethylundecane has various applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is utilized in the production of fragrances, dyes, and surfactants.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundecane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, proteins, and enzymes, potentially altering their structure and function. These interactions can lead to various biological effects, such as changes in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
2,6,10-Trimethylundecane can be compared with other similar compounds, such as:
2,6,10-Trimethyldodecane: Another branched alkane with similar properties but a longer carbon chain.
2,6-Dimethyloctane: A shorter branched alkane with only two methyl groups.
Phytane: A naturally occurring branched alkane with a similar structure but different biological and chemical properties.
The uniqueness of this compound lies in its specific branching pattern and the positions of the methyl groups, which influence its physical and chemical properties .
Properties
IUPAC Name |
2,6,10-trimethylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h12-14H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGVETXJWRSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075069 | |
Record name | Undecane, 2,6,10-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6864-53-5 | |
Record name | 2,6,10-Trimethylundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6864-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecane, 2,6,10-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane, 2,6,10-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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